p-Fluorotripelennamine Hydrochloride: Synthesis, Characterization, and Pharmacological Profiling
p-Fluorotripelennamine Hydrochloride: Synthesis, Characterization, and Pharmacological Profiling
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction & Pharmacological Rationale
p-Fluorotripelennamine hydrochloride (CAS: 396-58-7) is a halogenated derivative of the classic first-generation ethylenediamine-class antihistamine, tripelennamine[1]. While tripelennamine primarily functions as a competitive histamine H1 receptor antagonist with weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties[1][2], the strategic incorporation of a para-fluoro substituent on the benzyl ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.
In medicinal chemistry, fluorine substitution is a privileged modification. The strong carbon-fluorine bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic degradation pathway for benzyl-containing drugs. Furthermore, the high electronegativity and low polarizability of fluorine increase the molecule's lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration[3]. This whitepaper details the robust chemical synthesis, rigorous analytical characterization, and pharmacological mechanisms of p-fluorotripelennamine hydrochloride.
Physicochemical Profiling
Before initiating synthesis, it is critical to establish the target's physicochemical parameters to guide extraction, purification, and analytical workflows.
Table 1: Physicochemical Properties of p-Fluorotripelennamine
| Property | Value / Description |
| Chemical Name (IUPAC) | N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
| Molecular Formula | C₁₆H₂₀FN₃ (Free base) / C₁₆H₂₀FN₃·HCl (Salt) |
| Monoisotopic Mass | 273.1641 Da (Free base)[4] |
| Predicted [M+H]+ (m/z) | 274.1714[4] |
| SMILES | CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2[4] |
| Solubility (HCl Salt) | Soluble in Water, Ethanol, Methanol; Insoluble in Hexane |
| Primary Target | Histamine H1 Receptor[5] |
Retrosynthetic Analysis & Chemical Synthesis
The synthesis of p-fluorotripelennamine utilizes a convergent two-step N-alkylation strategy starting from 2-aminopyridine[6].
Synthesis Workflow Diagram
Fig 1: Two-step convergent N-alkylation synthesis of p-Fluorotripelennamine HCl.
Step-by-Step Methodologies & Causality
Step 1: Synthesis of 2-(p-fluorobenzylamino)pyridine
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Causality: 2-Aminopyridine is a weakly acidic amine. To achieve a nucleophilic attack on the electrophilic benzylic carbon of p-fluorobenzyl chloride, a strong base is required. Sodium amide (NaNH₂) is selected because it quantitatively deprotonates the exocyclic amine (forming a highly nucleophilic amide anion) without hydrolyzing the alkyl halide[7]. Toluene is used as the solvent to allow high-temperature refluxing (110 °C) and azeotropic removal of moisture.
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Protocol:
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Charge a flame-dried, nitrogen-purged 3-neck flask with anhydrous toluene (150 mL) and 2-aminopyridine (0.1 mol).
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Carefully add sodium amide (0.11 mol) in portions at room temperature. Stir for 1 hour until ammonia evolution ceases.
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Add p-fluorobenzyl chloride (0.1 mol) dropwise over 30 minutes.
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Reflux the mixture at 110 °C for 6 hours.
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Cool to room temperature, quench cautiously with water (50 mL), separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Step 2: N-Alkylation with 2-Dimethylaminoethyl Chloride
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Causality: The secondary amine intermediate must be alkylated to form the tertiary amine. Using NaNH₂ again deprotonates the intermediate. 2-Dimethylaminoethyl chloride (often liberated in situ from its hydrochloride salt using aqueous NaOH and extracted into toluene) acts as the electrophile.
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Protocol:
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Dissolve the intermediate (0.08 mol) in anhydrous toluene (100 mL).
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Add sodium amide (0.09 mol) and stir at 80 °C for 1 hour.
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Add a toluene solution of freshly liberated 2-dimethylaminoethyl chloride (0.09 mol) dropwise.
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Reflux for 8 hours.
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Cool, quench with water, extract with dilute HCl (to pull the basic product into the aqueous phase, leaving unreacted neutral impurities in the organic phase).
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Basify the aqueous layer with NaOH (pH > 10) and extract with ethyl acetate. Dry and evaporate to yield the free base.
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Step 3: Hydrochloride Salt Formation
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Causality: The free base is an oil and prone to oxidation. Converting it to the hydrochloride salt improves stability, aqueous solubility, and bioavailability[3].
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Protocol:
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Dissolve the free base in anhydrous diethyl ether or ethanol.
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Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of ethanolic HCl) at 0 °C.
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Filter the resulting white crystalline precipitate, wash with cold ether, and dry under vacuum.
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Table 2: Reaction Optimization Parameters
| Step | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1. Benzylation | K₂CO₃ | DMF | 90 | 12 | 65 |
| 1. Benzylation | NaNH₂ | Toluene | 110 | 6 | 88 |
| 2. Alkylation | NaH | THF | 66 | 16 | 72 |
| 2. Alkylation | NaNH₂ | Toluene | 110 | 8 | 85 |
(Bold indicates the optimized, self-validating protocol parameters).
Analytical Characterization
To ensure scientific integrity, the synthesized compound must undergo rigorous structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (400 MHz, CDCl₃, Free Base):
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δ 2.25 (s, 6H, -N(CH ₃)₂): Confirms the presence of the dimethylamine group.
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δ 2.50 (t, 2H, -CH ₂-N(CH₃)₂): Ethylene chain protons adjacent to the terminal amine.
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δ 3.65 (t, 2H, -N-CH ₂-CH₂-): Ethylene chain protons adjacent to the central nitrogen.
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δ 4.70 (s, 2H, Benzyl-CH ₂): Confirms successful benzylation.
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δ 6.50 - 8.20 (m, 4H, Pyridine ring): Characteristic splitting of the 2-aminopyridine core.
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δ 6.95 - 7.25 (m, 4H, p-Fluorophenyl ring): Appears as an AA'BB' multiplet due to ¹⁹F-¹H spin-spin coupling, definitively proving the para-fluoro substitution.
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Mass Spectrometry (LC-MS/MS)
Using Electrospray Ionization (ESI) in positive mode:
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Target Mass: The predicted exact mass is 273.1641 Da[4].
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Observed Peak: A dominant [M+H]⁺ ion peak at m/z 274.17 confirms the molecular weight[4].
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Fragmentation: MS/MS collision-induced dissociation (CID) will yield a prominent fragment at m/z 109.04, corresponding to the p-fluorobenzyl cation, validating the structural moiety.
Mechanism of Action & Pharmacodynamics
Like its parent compound tripelennamine, p-fluorotripelennamine acts as an inverse agonist/antagonist at the Histamine H1 receptor[3][8]. It competes with endogenous histamine for binding sites on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract[3].
Due to the fluoro-substitution, the drug exhibits enhanced lipophilicity, which facilitates rapid crossing of the blood-brain barrier (BBB). Once in the central nervous system (CNS), it not only antagonizes central H1 receptors (leading to sedation) but also interacts with monoamine transporters, exerting weak SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity[1][2].
Pharmacological Pathway Diagram
Fig 2: Pharmacodynamic pathways of p-Fluorotripelennamine highlighting H1 and SNDRI activity.
Conclusion
The synthesis of p-fluorotripelennamine hydrochloride represents a classic application of rational drug design, where a simple halogen substitution profoundly impacts metabolic stability and BBB permeability. By employing a robust Chichibabin-derived amination and N-alkylation protocol using sodium amide in toluene, researchers can achieve high-yield, scalable production of this compound. Strict adherence to the outlined analytical protocols ensures the self-validation of the synthesized API, making it suitable for advanced preclinical pharmacological screening.
References
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Tripelennamine - Wikipedia. Wikipedia. Available at: [Link]
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PubChemLite - P-fluorotripelennamine (C16H20FN3). Université du Luxembourg. Available at:[Link] (Referenced via uni.lu data index)
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]
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What is the mechanism of Tripelennamine Hydrochloride? Patsnap Synapse. Available at:[Link]
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NaNH2 as a Nitrogen Source and Base to Synthesize Triarylamines from Aryl Halides Using Pd-Catalyzed C–N Coupling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
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